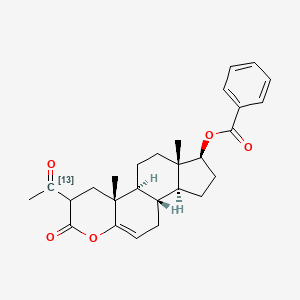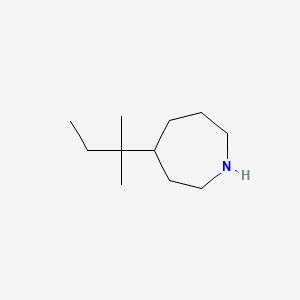
ピオグリタゾン (カリウム塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pioglitazone is an orally active and selective PPARγ (peroxisome proliferator-activated receptor) agonist with high affinity binding to the PPARγ ligand-binding domain . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .
Synthesis Analysis
A novel process for the synthesis of pioglitazone and its salts has been described in a patent . The process features high-yielding transformations employing inexpensive reagents and recoverable solvents .Molecular Structure Analysis
The molecular formula of Pioglitazone is C19H20N2O3S . The average mass is 394.529 Da and the monoisotopic mass is 394.075348 Da .Chemical Reactions Analysis
An improved process for pioglitazone is described, featuring high-yielding transformations employing inexpensive reagents and recoverable solvents .Physical And Chemical Properties Analysis
The molecular weight of Pioglitazone is 356.44 g/mol . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用
2型糖尿病の治療
ピオグリタゾンは、2型糖尿病の管理のために一般的に処方される薬剤です . これは、血糖値をコントロールするのに役立つ天然の物質であるインスリンに対する体の感受性を高めることで機能します。
アテローム性動脈硬化症の治療
最近の研究では、アテローム性動脈硬化症に対するピオグリタゾンの利点が示されています . アテローム性動脈硬化症は、プラーク形成による動脈壁の内膜および内側中膜における進行性の炎症とゆっくりとした石灰化病変を特徴とする疾患です .
ナノ粒子による薬物送達
ピオグリタゾンの体系的かつ制御された放出は非常に重要であり、この薬剤をナノ粒子に封入することで、制御不能な問題を最小限に抑えることができます . ポリ(乳酸-コ-グリコール酸)(PLGA)ナノ粒子に基づく薬物送達アプローチは、その有望な能力により人気が高まっています .
薬物封入の最適化
研究者たちは、ピオグリタゾンをロードしたPLGAナノ粒子の製造における最も重要な製剤パラメータの最適化に取り組んできました . これには、ピオグリタゾンナノ粒子の合成における成分濃度、相比、注入流量などのさまざまな変数の影響を調べることなどが含まれます .
蛍光寿命イメージング顕微鏡(FLIM)
FLIMは、溶液中または結晶中のピオグリタゾンの異なる相を視覚化するために使用されてきました . この方法は、フェーザープロットにおける非標識PLGAナノ粒子の位置を理解するのにも役立ちます .
ナノ粒子処理細胞における代謝効果の分析
ピオグリタゾンまたはピオグリタゾン含有ナノ粒子がインスリノーマ(INS-1 E)モデル細胞の代謝に与える影響が研究されています
作用機序
Target of Action
Pioglitazone, also known as Pioglitazone potassium, primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .
Biochemical Pathways
The activation of PPARγ by Pioglitazone leads to an increase in insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways, including the downregulation of MAPK, Myc, and Ras genes . Additionally, Pioglitazone affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .
Pharmacokinetics
The pharmacokinetics of Pioglitazone involves its metabolism in the liver by the CYP2C8 enzyme . The mean serum half-life of Pioglitazone and its metabolites range from 3-7 hours and 16-24 hours, respectively . Genetic variation in the human genome, particularly in the CYP2C8 and PPARG genes, can affect the pharmacokinetics and pharmacodynamics of Pioglitazone .
Result of Action
The primary result of Pioglitazone’s action is the reduction of insulin resistance, leading to lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . This makes it an effective treatment for managing type 2 diabetes mellitus .
Action Environment
The action of Pioglitazone can be influenced by various environmental factors and the individual’s health state . For instance, lifestyle measures like caloric restriction and aerobic exercise can enhance the drug’s efficacy in preventing or delaying the onset of type 2 diabetes . Furthermore, the presence of certain genetic polymorphisms can contribute to variability in Pioglitazone response .
Safety and Hazards
将来の方向性
Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus (T2DM) since 1985 . Despite safety concerns about fluid retention, data from clinical trials have not provided conclusive evidence for a benefit or a harm on cardiac function . Future research may focus on the biological mechanisms through which pioglitazone protects the immunometabolic health of adipocytes in the face of increased lipid storage .
生化学分析
Biochemical Properties
Pioglitazone (potassium salt) is an agonist of the peroxisome proliferator-activated receptor γ (PPARγ). It exhibits selectivity for PPARγ over PPARα, showing low level activation of PPARα at 1 µM and 5.4-fold activation at a concentration of 10 µM . Pioglitazone (potassium salt) interacts with these receptors, influencing the biochemical reactions within the cell .
Cellular Effects
Pioglitazone (potassium salt) has been shown to inhibit pyruvate oxidation and glucose production in hepatocytes when used at a concentration of 10 μM . This indicates that Pioglitazone (potassium salt) can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Pioglitazone (potassium salt) involves its binding to PPARγ, leading to changes in gene expression . This binding interaction results in the activation of PPARγ, which in turn influences various cellular processes .
Temporal Effects in Laboratory Settings
In a study investigating the biochemical effects and safety of Pioglitazone (potassium salt) at various concentrations in female Wistar rats, it was found that Pioglitazone (potassium salt) did not elicit any measurable biochemical toxicity on non-diabetic rat model over a duration of 28 days . This suggests that Pioglitazone (potassium salt) has a stable effect over time in laboratory settings .
Dosage Effects in Animal Models
The effects of Pioglitazone (potassium salt) vary with different dosages in animal models. For instance, Pioglitazone (potassium salt) reduces hyperglycemia, hyperlipidemia, and hyperinsulinemia in a dose-dependent manner in male Wistar fatty rats .
Metabolic Pathways
Pioglitazone (potassium salt) is involved in the PPARγ pathway, interacting with enzymes and cofactors within this pathway
特性
IUPAC Name |
potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUUYXLNBAJFIM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19KN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1266523-09-4 |
Source


|
| Record name | Pioglitazone potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266523094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIOGLITAZONE POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1ZX7RX9WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


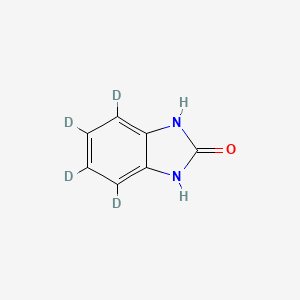


![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)
![3-[[2-(Trifluoromethoxy)phenyl]methyl]azepane](/img/structure/B584536.png)
![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)
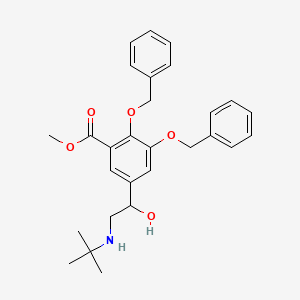
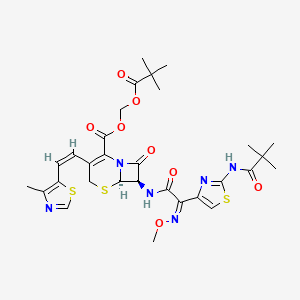
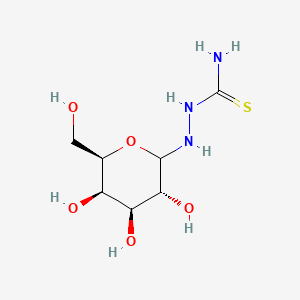
![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)

